1-(thiophen-3-yl)butane-2,3-diol
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Overview
Description
1-(Thiophen-3-yl)butane-2,3-diol is an organic compound featuring a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, where thiophene derivatives are synthesized by the heterocyclization of various substrates . For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient production. The use of 1,4-dithiane-2,5-diol as a sulfanylacetaldehyde synthon has been extensively studied for the synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-yl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(Thiophen-3-yl)butane-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 1-(thiophen-3-yl)butane-2,3-diol involves its interaction with molecular targets and pathways. The thiophene ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: This compound has a similar thiophene ring but differs in the position and type of functional groups.
Thiophene-2-carbaldehyde: Another thiophene derivative with different functional groups and applications.
Uniqueness
1-(Thiophen-3-yl)butane-2,3-diol is unique due to its specific structure, which combines a thiophene ring with a butane-2,3-diol framework. This unique combination allows for diverse chemical reactions and applications, making it a valuable compound in various fields.
Properties
CAS No. |
817176-89-9 |
---|---|
Molecular Formula |
C8H12O2S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-thiophen-3-ylbutane-2,3-diol |
InChI |
InChI=1S/C8H12O2S/c1-6(9)8(10)4-7-2-3-11-5-7/h2-3,5-6,8-10H,4H2,1H3 |
InChI Key |
QOUQUSDBKPXCCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CSC=C1)O)O |
Purity |
95 |
Origin of Product |
United States |
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